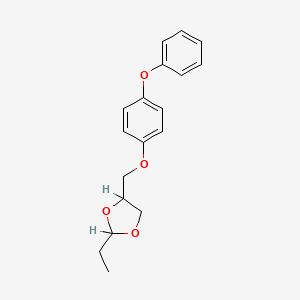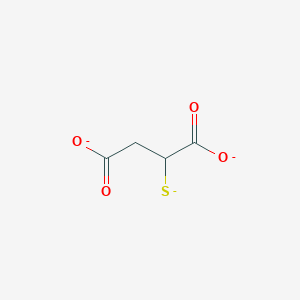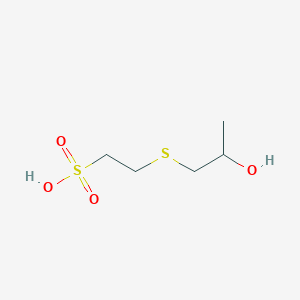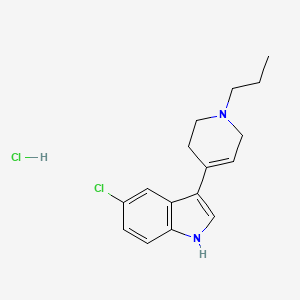
Diofenolan
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to Diofenolan involves complex chemical processes. For instance, the synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction highlights the intricate processes involved in producing related compounds, involving copper-catalyzed intramolecular C-O bond formation and C-H activation (Ye, Liu, Pu, & Wu, 2012).
Molecular Structure Analysis
Analyzing the molecular structure of related compounds, such as the synthesis and crystal structure of a novel phenothiazine derivative, provides insights into the molecular arrangements and bonding patterns that are crucial for understanding this compound's properties (Jia & Wu, 2017).
Chemical Reactions and Properties
This compound has been identified as a juvenile hormone (JH) agonist, demonstrating potent activity in inducing male offspring production in daphnids, showcasing its role in modulating endocrine signaling pathways (Abe et al., 2015). This reflects its chemical properties and interactions with biological systems.
Physical Properties Analysis
The study of similar compounds, like the investigation into the antimicrobial activities of silanols compared with alcohols and phenols, sheds light on the physical properties of this compound's counterparts, such as their antimicrobial efficiency and mechanisms of action (Kim, Farrah, & Baney, 2007).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on related compounds. For example, the iron-catalyzed tandem oxidative coupling and annulation provide an approach to constructing polysubstituted benzofurans, demonstrating the chemical reactivity and potential applications of similar compounds in synthesizing complex molecular structures (Guo, Yu, Li, & Li, 2009).
Aplicaciones Científicas De Investigación
Agricultura: Gestión de plagas en el cultivo de cítricos
Diofenolan ha sido identificado como un regulador del crecimiento de insectos eficaz para la gestión de plagas en el cultivo de cítricos. Interfiere con el crecimiento y desarrollo normal de la mariposa de los cítricos común, Papilio demoleus, que es una plaga importante que afecta la producción de cítricos en todo el mundo. La aplicación de this compound puede provocar deformidades en larvas y pupas, lo que en última instancia inhibe la emergencia de adultos y reduce las poblaciones de plagas .
Entomología: Estudio del crecimiento y la metamorfosis de los insectos
En la investigación entomológica, this compound sirve como una herramienta para estudiar los efectos de los análogos de la hormona juvenil sobre el crecimiento y la metamorfosis de los insectos. Al observar las deformidades y las interrupciones del desarrollo causadas por this compound en insectos como Papilio demoleus, los investigadores pueden obtener información sobre la regulación hormonal de los ciclos de vida de los insectos .
Manejo Integrado de Plagas (MIP)
El papel de this compound en las estrategias de MIP es significativo debido a su especificidad y bajo impacto ambiental. Se utiliza para controlar una variedad de plagas, incluidas las escamas y las plagas lepidópteras de frutas de hoja caduca y cítricos. Su naturaleza fotoestable lo convierte en una opción sostenible para el control de plagas en la agricultura .
Ciencia Veterinaria: Control de plagas sinantrópicas
En la ciencia veterinaria, this compound se utiliza para controlar plagas sinantrópicas como Musca domestica (mosca doméstica), que son comunes en granjas y vertederos de residuos. Afecta la capacidad reproductiva de estas plagas, provocando alteraciones morfológicas en los ovarios y los ovariolos, contribuyendo así al control de plagas .
Biología Molecular: Estudios de interacción hormonal
This compound se utiliza en biología molecular para investigar las interacciones entre las hormonas sintéticas y los sistemas endocrinos naturales. Los estudios sobre los efectos de this compound en los cuerpos alados de Musca domestica proporcionan información sobre la regulación hormonal de la reproducción y el desarrollo en los insectos .
Ciencia ambiental: Estrategias de defensa sostenible contra plagas
Los científicos ambientales estudian la aplicación de this compound dentro de estrategias de defensa sostenibles contra las plagas. Su bajo impacto en la salud y el medio ambiente lo convierte en una alternativa atractiva a los insecticidas tradicionales, lo que se alinea con los objetivos de la agricultura sostenible y el manejo de plagas .
Farmacología: Desarrollo de formulaciones insecticidas
En farmacología, this compound se explora para desarrollar nuevas formulaciones insecticidas. Su eficacia contra varias plagas, incluida la plaga polífaga Spodoptera litura, se evalúa para crear productos potentes y seguros para uso agrícola .
Bioquímica: Investigación de análogos de la hormona juvenil
Los bioquímicos utilizan this compound para estudiar la estructura y función de los análogos de la hormona juvenil. Al analizar su impacto en plagas como Spodoptera litura, los investigadores pueden comprender las vías bioquímicas influenciadas por las hormonas juveniles y sus análogos .
Mecanismo De Acción
Target of Action
Diofenolan is a potent juvenile hormone (JH) mimic and molt inhibitor . It primarily targets the endocrine system of insects, specifically the corpora allata, an endocrine gland that produces the juvenile hormone required for ovarian development .
Mode of Action
This compound interferes with the normal juvenile hormone levels and the activity of the prothoracic gland . This interference induces an inhibitory action on the synthesis, release, and action of the molting hormone ecdysone . As a result, it disrupts the normal growth, development, metamorphosis, and molting in insects, rendering them non-viable .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the juvenile hormone pathway. By mimicking the juvenile hormone, this compound disrupts the normal hormonal balance in insects. This disruption leads to a variety of downstream effects, including delayed larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence .
Result of Action
This compound’s action results in several deformities in insects due to its interference with normal growth and development. These include delay in larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence . In the case of the common citrus butterfly, Papilio demoleus, this compound severely hampers its normal growth, development, and metamorphosis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. This compound is known to be photo-stable , suggesting that it may retain its efficacy under various light conditions
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-18-20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOOQPFIGYHZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041884 | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63837-33-2 | |
| Record name | Diofenolan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diofenolan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOFENOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4809GWT7HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(1H-indol-3-yl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1228672.png)
![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)

![1-Tert-butyl-3-[[(2-chlorophenyl)-oxomethyl]amino]thiourea](/img/structure/B1228677.png)



![5,7-diethyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-3,4-dihydro-1,6-naphthyridin-2-one](/img/structure/B1228687.png)

![N'-(4-nitrophenyl)-9-oxo-3-bicyclo[3.3.1]nonanecarbohydrazide](/img/structure/B1228689.png)


